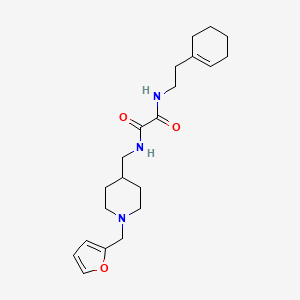
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Data Security
Complexes with similar structural features have been studied for their unique photophysical properties, including fluorescence–phosphorescence dual-emission and mechanoluminescence. These properties make them suitable for applications in data security protection and the design of smart luminescent materials. For example, a study on heteroleptic cationic Ir(III) complexes demonstrated their potential in data security through tunable emissions and evident piezochromic and vapochromic behaviors (Song et al., 2016).
Anticancer and Antimycobacterial Activities
Several studies focus on the synthesis and evaluation of compounds with similar chemical structures for their anticancer and antimycobacterial activities. For instance, 4-aminoquinoline derivatives have shown potent effects against human breast tumor cell lines, serving as prototypes for developing new classes of anticancer agents (Zhang et al., 2007). Additionally, novel fluoroquinolones have exhibited significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).
Dye-Sensitized Solar Cells
The development of compounds for improving the photoelectric conversion efficiency of dye-sensitized solar cells is another research area. Carboxylated cyanine dyes, structurally related to the query compound, have been investigated for co-sensitization in solar cells to enhance photoelectric conversion efficiency, indicating the potential of such compounds in renewable energy technologies (Wu et al., 2009).
Antimicrobial Activity
Compounds with quinoline structures have been explored for their antimicrobial activities. For example, novel antibacterial 8-chloroquinolones have shown potent activities against both Gram-positive and Gram-negative bacteria, suggesting their use in developing new antibacterial agents (Kuramoto et al., 2003).
Properties
IUPAC Name |
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-29-17-26(34(32,33)21-9-7-18(2)8-10-21)27(31)22-13-23(28)25(14-24(22)29)30-15-19(3)12-20(4)16-30/h7-10,13-14,17,19-20H,5-6,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJEHIZSASHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
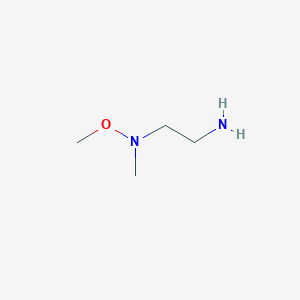

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
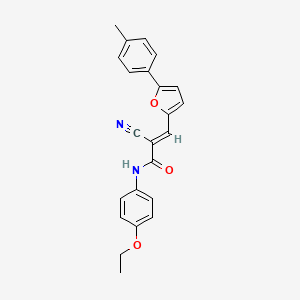
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)
![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)
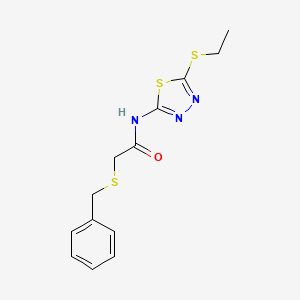
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)
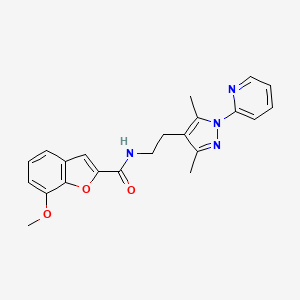


![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)
